molecular formula C8H10N4O B060498 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one CAS No. 174841-69-1

7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one

Cat. No. B060498
CAS RN: 174841-69-1
M. Wt: 178.19 g/mol
InChI Key: AJSCXDQMXZWFOP-UHFFFAOYSA-N
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Description

7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one, also known as DMID, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one is not fully understood. However, studies have shown that 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one can bind to DNA and RNA, which may contribute to its anti-cancer properties. 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has also been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one can induce apoptosis in cancer cells and inhibit tumor growth. 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has also been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects. In vivo studies have shown that 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one can cross the blood-brain barrier and accumulate in the brain, which may make it a potential drug candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has several advantages for lab experiments. It is relatively easy to synthesize and has shown promise in various scientific fields. However, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one also has limitations. It has low solubility in water, which may make it difficult to use in certain experiments. 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one also has limited stability, which may make it difficult to store and transport.

Future Directions

There are several future directions for 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one research. In medicinal chemistry, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one could be further explored as a potential anti-cancer agent. In biochemistry, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one could be studied for its ability to bind to DNA and RNA. In pharmacology, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one could be further explored as a potential drug candidate for the treatment of Alzheimer's disease and other neurological disorders. Additionally, new synthesis methods for 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one could be developed to improve its solubility and stability.

Synthesis Methods

7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one can be synthesized through a multi-step process that involves the reaction of 2-aminobenzaldehyde with hydrazine hydrate to form 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbaldehyde. This intermediate is then reacted with ethyl acetoacetate to form 7-ethyl-4,5-dihydro-1H-indazol-6-one. Finally, the ethyl group can be removed through a hydrolysis reaction to yield 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one.

Scientific Research Applications

7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has been studied for its potential applications in various scientific fields. In medicinal chemistry, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has been explored as a potential anti-cancer agent. Studies have shown that 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one can induce apoptosis in cancer cells and inhibit tumor growth. In biochemistry, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has been studied for its ability to bind to DNA and RNA. 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has been explored as a potential drug candidate for the treatment of Alzheimer's disease and other neurological disorders.

properties

CAS RN

174841-69-1

Product Name

7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

6-hydroxy-4,5-dihydro-1H-indazole-7-carboximidamide

InChI

InChI=1S/C8H10N4O/c9-8(10)6-5(13)2-1-4-3-11-12-7(4)6/h3,13H,1-2H2,(H3,9,10)(H,11,12)

InChI Key

AJSCXDQMXZWFOP-UHFFFAOYSA-N

Isomeric SMILES

C1CC(=O)C(=C(N)N)C2=C1C=NN2

SMILES

C1CC(=C(C2=C1C=NN2)C(=N)N)O

Canonical SMILES

C1CC(=O)C(=C(N)N)C2=C1C=NN2

synonyms

6H-Indazol-6-one,7-(diaminomethylene)-2,4,5,7-tetrahydro-(9CI)

Origin of Product

United States

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